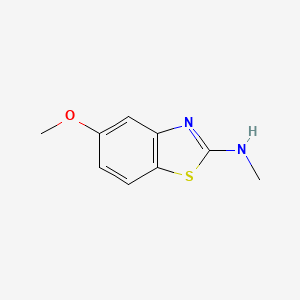
2-Benzothiazolamine, 5-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolamine, 5-methoxy-N-methyl- is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 5-methoxy-N-methyl- typically involves the reaction of 2-aminobenzothiazole with methoxy and methylating agents under controlled conditions. One common method includes the use of methoxyamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, 5-methoxy-N-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Benzothiazolamine, 5-methoxy-N-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 5-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolamine, 4-methyl-: Similar structure but with a methyl group at the 4-position instead of the 5-position.
2-Benzothiazolamine, 6-methyl-: Methyl group at the 6-position, differing in its chemical properties and reactivity.
2-Benzothiazolamine, 4-methoxy-: Methoxy group at the 4-position, leading to different electronic and steric effects.
Uniqueness
2-Benzothiazolamine, 5-methoxy-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Benzothiazolamine, 5-methoxy-N-methyl- is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potentials, mechanisms of action, and specific case studies related to this compound.
- IUPAC Name : 5-Methoxy-N-methyl-2-benzothiazolamine
- Molecular Formula : C10H10N2OS
- Molecular Weight : 210.26 g/mol
- CAS Number : 102-07-8
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 2-benzothiazolamine compounds, exhibit significant anticancer properties. For instance, studies have shown that modifications at the 3'-position of the phenyl group can enhance potency against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of methyl or halogen substituents has been found to extend the spectrum of activity against colon and melanoma cell lines .
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5-Methoxy-N-methyl-benzothiazole | 12.5 | Induction of apoptosis |
| A549 | 5-Methoxy-N-methyl-benzothiazole | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticonvulsant Activity
Benzothiazole derivatives have shown promise in anticonvulsant activity. Specifically, compounds with a benzothiazole nucleus were found to exhibit significant effects in maximal electroshock seizure tests and pentylenetetrazole models. The presence of methoxy and methyl groups enhances their efficacy .
The biological activity of 2-benzothiazolamine, 5-methoxy-N-methyl- is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits certain enzymes involved in cellular proliferation.
- Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its anticonvulsant effects.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer activity. The results indicated that the presence of electron-donating groups like methoxy significantly improved cytotoxicity against several cancer cell lines compared to unsubstituted analogs .
Antimicrobial Efficacy Study
In a comparative study, several substituted benzothiazoles were assessed for their antimicrobial activity against clinical isolates. The results indicated that compounds with methoxy groups had enhanced activity against Gram-positive bacteria due to better membrane permeability .
Properties
CAS No. |
50450-73-2 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methoxy-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
LWXZUFYKLCKILN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















